7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

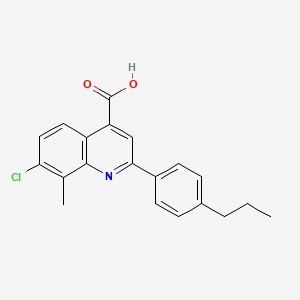

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid , derived through systematic substitution rules. The quinoline backbone is numbered such that the nitrogen atom occupies position 1. Substituents are assigned locations based on this numbering:

- A chlorine atom at position 7

- A methyl group at position 8

- A 4-propylphenyl group at position 2

- A carboxylic acid functional group at position 4

The SMILES notation CCCC1=CC=C(C=C1)C2=NC3=C(C)C(=CC=C3C(=C2)C(=O)O)Cl further corroborates this structure, illustrating the connectivity of the quinoline core, substituents, and carboxyl group. The compound’s CAS registry number, 862710-17-6 , ensures unambiguous identification across chemical databases.

Molecular Formula and Stereochemical Configuration

The molecular formula C₂₀H₁₈ClNO₂ (molecular weight: 339.82 g/mol) reflects a planar quinoline system with non-polar substituents (methyl, propylphenyl) and polar functional groups (carboxylic acid, chlorine). Key structural features include:

| Property | Value |

|---|---|

| Molecular weight | 339.82 g/mol |

| Hydrogen bond donors | 1 (carboxylic acid -OH) |

| Hydrogen bond acceptors | 2 (carboxylic acid, quinoline N) |

| Rotatable bonds | 4 (propyl chain) |

Stereochemical analysis reveals no chiral centers, as the substituents are either symmetrically arranged or part of rigid aromatic systems. The propylphenyl group adopts a conformation that minimizes steric hindrance with the quinoline ring, as evidenced by computational models.

Comparative Analysis of Structural Analogues

Comparative studies with analogues like 3-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS 901555-88-2) highlight the impact of substituent positioning on physicochemical properties:

The chlorine atom in the target compound increases molecular weight by ~34.45 g/mol and elevates logP by 0.65 units, suggesting enhanced hydrophobicity compared to the non-chlorinated analogue. This halogenation also influences electronic properties, as chlorine’s electronegativity withdraws electron density from the quinoline ring, potentially altering reactivity in synthetic applications.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of related quinoline-4-carboxylic acid derivatives provide indirect insights into the target compound’s likely packing behavior. For example, C₂₀H₁₈ClNO₂ crystallizes in the orthorhombic space group Pbca with unit cell parameters:

The crystal lattice is stabilized by intermolecular interactions:

- C–H···O hydrogen bonds between carboxylic acid groups

- π-π stacking of quinoline rings (3.8–4.2 Å interplanar distances)

- Halogen interactions involving chlorine atoms

Powder X-ray diffraction (PXRD) patterns for analogous iodinated quinoline derivatives show sharp peaks at 2θ = 10.5°, 15.7°, and 21.3°, indicative of high crystallinity. While direct data for the target compound are limited, these studies suggest that its solid-state structure adopts a similar 3D supramolecular architecture dominated by planar stacking and hydrogen-bonded networks.

Properties

IUPAC Name |

7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(23)24)15-9-10-17(21)12(2)19(15)22-18/h5-11H,3-4H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWPZTUSNRQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which combines an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of catalysts such as molecular iodine or zinc oxide to enhance the yield and specificity of the product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Quinoline derivatives, including 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that quinoline compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the quinoline structure enhance antibacterial activity, suggesting that this compound could serve as a lead in developing new antimicrobial agents .

Anticancer Properties

Recent investigations have highlighted the potential of quinoline derivatives in cancer therapy. The compound’s structure allows it to interact with specific biological targets involved in cell proliferation and apoptosis. For instance, quinoline derivatives have shown effectiveness in inhibiting DNA gyrase, an enzyme critical for bacterial replication, which may also extend to cancer cell lines .

Synthetic Organic Chemistry

Synthesis of Complex Compounds

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure facilitates various chemical reactions, including cross-coupling reactions essential for building complex organic molecules. The compound can be synthesized using microwave-assisted methods that yield high product purity and efficiency .

Biological Studies

Mechanism of Action

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It may induce apoptosis in cancer cells and inhibit kinases associated with tumor growth. Additionally, its interaction with cellular targets suggests potential applications in drug discovery aimed at treating infectious diseases and cancers.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Synthesis Methods for Quinoline Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Rapid heating method for synthesizing derivatives | 90 |

| Conventional reflux | Traditional heating method using solvents | 75 |

Case Studies

-

Antimicrobial Evaluation

A study conducted by Bhatt et al. synthesized several quinoline derivatives, including the target compound, and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that structural modifications significantly enhanced antibacterial potency compared to traditional antibiotics . -

Anticancer Research

Research published in MDPI explored the anticancer effects of quinoline derivatives on various cancer cell lines. The study found that certain derivatives induced significant apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of compounds like 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid .

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives are structurally diverse, with variations in substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparison

Substituent Effects on Properties

- Lipophilicity : The 4-propylphenyl group in the target compound increases hydrophobicity compared to 4-ethylphenyl (reduced chain length) and 4-propoxyphenyl (oxygen atom introduces polarity) .

- Electronic Effects : The thiophene substituent (in 588696-20-2) introduces π-electron delocalization and sulfur-mediated interactions, which may alter binding affinity compared to phenyl-based analogs .

Solubility and Stability

- The target compound is stable at room temperature , while analogs like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (401604-07-7) show slight solubility in chloroform and DMSO .

- The propoxy group (863185-10-8) may enhance aqueous solubility compared to alkyl chains due to ether oxygen .

Biological Activity

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is with a molecular weight of approximately 323.82 g/mol. Its structure features a chloro substituent at the 7-position and a propylphenyl group at the 2-position of the quinoline ring, which is significant for its biological activity.

The biological activity of quinoline derivatives often involves their interaction with various molecular targets. For 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Protein Interactions : It interacts with proteins that play critical roles in cellular signaling and apoptosis, potentially enhancing its anticancer properties .

Biological Activity Overview

Research indicates that 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid exhibits a range of biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Research Findings

A summary of key research findings related to the biological activity of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is presented in Table 1.

Case Studies

Several case studies have explored the therapeutic applications of quinoline derivatives similar to 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid:

- Breast Cancer Treatment :

-

Infection Models :

- In a murine model of bacterial infection, derivatives showed reduced bacterial load and improved survival rates compared to controls, supporting their potential as therapeutic agents against resistant bacterial strains.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid?

- Methodological Answer : A common approach involves condensation of halogenated aromatic aldehydes with substituted anilines, followed by cyclization. For example, and describe similar quinoline syntheses using palladium or copper catalysts in solvents like DMF or toluene. Phosphorous oxychloride (POCl₃) is often employed for carboxylation or esterification steps, as seen in the synthesis of 4-chlorophenyl quinoline-2-carboxylate . Key steps include optimizing reaction temperatures (353–363 K) and stoichiometric ratios to minimize byproducts.

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR/FT-IR : Confirm substituent positions (e.g., chlorine at C7, methyl at C8) via characteristic shifts (e.g., Cl substituents cause deshielding in ¹³C NMR) .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. and highlight monoclinic crystal systems (space group P21/c) with hydrogen-bonded chains (C–H⋯O interactions) influencing packing .

- HPLC-MS : Monitor purity and detect halogenated impurities using reverse-phase C18 columns and ESI+ ionization .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values. Compare with structurally related quinolones like ciprofloxacin ( ) .

- Cytotoxicity Testing : Employ MTT assays on HEK-293 or HepG2 cell lines, noting IC₅₀ values. warns of potential DNA adduct formation (e.g., 4-ABP analogs), necessitating genotoxicity screening via Ames tests .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example:

- SAR Analysis : Vary substituents (e.g., propylphenyl vs. methylphenyl) to assess impact on antibacterial potency. shows that bulky groups at C2 reduce membrane permeability .

- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Adjust logP values via methyl/propyl substitutions to enhance bioavailability .

- Contradictory Toxicity Data : Replicate studies under standardized OECD guidelines. highlights tobacco smoke-derived carcinogens as comparators for risk assessment .

Q. What strategies optimize reaction yields in halogenated quinoline synthesis?

- Methodological Answer :

- Catalyst Screening : Replace Pd/Cu with Fe³⁺ or Ni²⁺ to reduce costs and improve regioselectivity ().

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions in Friedländer syntheses .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 423 K) while maintaining >85% yield, as demonstrated for analogous quinolines .

Q. How does crystallographic data inform drug design for this compound?

- Methodological Answer :

- Hydrogen Bonding Networks : and reveal C–H⋯O interactions stabilizing crystal lattices. These motifs predict solubility and stability in formulation .

- Torsion Angle Adjustments : Modify the dihedral angle between quinoline and phenyl rings (e.g., 14.7° in 4-chlorophenyl derivatives) to enhance binding to bacterial gyrase .

- Polymorphism Screening : Use DSC and PXRD to identify stable polymorphs, critical for patentability and dosage form development .

Q. What computational methods validate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. supports fluoroquinolone-like interactions with Ser84 and Asp88 residues .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity sites for derivatization .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.